molecular formula C17H28ClNO3 B12406303 Pramocaine-d9 (hydrochloride)

Pramocaine-d9 (hydrochloride)

Cat. No.: B12406303
M. Wt: 338.9 g/mol
InChI Key: SYCBXBCPLUFJID-MMEXPYJSSA-N
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Description

Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:

Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

    Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.

    Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.

    Conversion of pramocaine base: into pramocaine hydrochloride through salification.

Chemical Reactions Analysis

Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:

    Substitution reactions: Involving the replacement of functional groups.

    Oxidation and reduction reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions:

    Alkaline conditions: For substitution reactions.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .

Scientific Research Applications

Pramocaine-d9 (hydrochloride) has several scientific research applications:

Mechanism of Action

Pramocaine-d9 (hydrochloride) exerts its effects by:

Comparison with Similar Compounds

Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .

Properties

Molecular Formula

C17H28ClNO3

Molecular Weight

338.9 g/mol

IUPAC Name

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2;

InChI Key

SYCBXBCPLUFJID-MMEXPYJSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Origin of Product

United States

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